molecular formula C20H13FN4O4 B3640593 (4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione

(4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione

Cat. No.: B3640593
M. Wt: 392.3 g/mol
InChI Key: SYSLQADDBOAJSA-PDGQHHTCSA-N
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Description

(4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 4-fluorophenyl group and a 4-nitrophenyl-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione typically involves multi-step organic reactions One common approach is the condensation of 4-fluorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with maleic anhydride under acidic conditions to yield the pyrazolidine-3,5-dione core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Cyclization: Acidic or basic conditions depending on the desired ring system

Major Products

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various cyclized compounds with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of anti-inflammatory, anti-cancer, and antimicrobial agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluorophenyl and nitrophenyl groups contribute to its binding affinity and specificity, while the pyrazolidine-3,5-dione core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione is unique due to its combination of a pyrazolidine-3,5-dione core with fluorophenyl and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(4Z)-1-(4-fluorophenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O4/c21-13-3-5-15(6-4-13)24-20(27)18(19(26)22-24)12-17-2-1-11-23(17)14-7-9-16(10-8-14)25(28)29/h1-12H,(H,22,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSLQADDBOAJSA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 2
Reactant of Route 2
(4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 3
Reactant of Route 3
(4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 4
(4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 5
(4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 6
(4Z)-1-(4-fluorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione

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